A Comprehensive Spectroscopic Guide to Methyl 2-amino-2-(4-methylphenyl)acetate: 1H and 13C NMR Analysis
A Comprehensive Spectroscopic Guide to Methyl 2-amino-2-(4-methylphenyl)acetate: 1H and 13C NMR Analysis
Foreword: The Role of NMR in Modern Drug Discovery
In the landscape of drug development and materials science, the precise structural characterization of molecular entities is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the cornerstone of this analytical process, providing unparalleled insight into the molecular framework of organic compounds. This guide is dedicated to a detailed exploration of the 1H and 13C NMR spectra of Methyl 2-amino-2-(4-methylphenyl)acetate, a chiral α-amino acid ester. As a valuable building block in organic synthesis, its unambiguous characterization is critical for ensuring the integrity of subsequent research and development efforts. This document is designed for researchers and scientists, offering not just raw data, but a pedagogical journey through spectral acquisition, interpretation, and the underlying scientific principles that govern these powerful techniques.
Part 1: Proton (1H) NMR Spectroscopy Analysis
Proton NMR is the first line of inquiry for any organic chemist. It provides a map of the proton environments within a molecule, revealing crucial information about the number of distinct protons, their electronic surroundings, and their spatial relationships to neighboring protons.
Foundational Principles: Decoding the 1H Spectrum
A proton spectrum is defined by three key features:
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Chemical Shift (δ): Measured in parts per million (ppm), the chemical shift indicates the electronic environment of a proton. Electron-withdrawing groups "deshield" a proton, shifting its signal downfield (to a higher ppm value), while electron-donating groups "shield" it, causing an upfield shift.
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Integration: The area under a signal is proportional to the number of protons it represents. This allows for a quantitative assessment of the relative abundance of each type of proton.
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Multiplicity (Splitting): Caused by spin-spin coupling between non-equivalent neighboring protons, this phenomenon splits a signal into multiple peaks (e.g., a doublet, triplet, or multiplet). The 'n+1' rule is a fundamental guide, where 'n' is the number of equivalent adjacent protons.
Experimental Protocol: Acquiring a High-Fidelity 1H NMR Spectrum
The quality of an NMR spectrum is directly dependent on a meticulous experimental approach. The following protocol outlines a standard procedure for obtaining a high-resolution spectrum.
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Sample Preparation:
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Weigh approximately 5-10 mg of high-purity Methyl 2-amino-2-(4-methylphenyl)acetate.
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Dissolve the sample in ~0.6-0.7 mL of a deuterated solvent, typically Chloroform-d (CDCl3), in a standard 5 mm NMR tube. CDCl3 is often chosen for its ability to dissolve a wide range of organic compounds and its single residual solvent peak at 7.26 ppm.[1]
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Add a small amount of an internal standard, such as Tetramethylsilane (TMS), which is defined as 0.0 ppm and serves as the universal reference point.
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Instrument Setup & Calibration:
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Insert the sample into the NMR spectrometer (e.g., a 400 or 500 MHz Bruker Avance instrument).
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"Lock" the spectrometer onto the deuterium signal of the solvent. This step compensates for any magnetic field drift during the experiment.
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"Shim" the magnetic field by adjusting the shim coils to optimize the field homogeneity, resulting in sharp, symmetrical peaks.
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Data Acquisition:
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Acquire the spectrum using standard parameters: a 90° pulse angle, an acquisition time of ~2-4 seconds, and a relaxation delay of 1-2 seconds.
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Typically, 8 to 16 scans are sufficient for a 1H spectrum of this concentration.
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Data Processing:
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Apply a Fourier transform to the acquired Free Induction Decay (FID) signal.
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Phase-correct the resulting spectrum to ensure all peaks are in the positive absorptive mode.
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Calibrate the spectrum by setting the TMS peak to 0.0 ppm.
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Integrate all signals to determine the relative proton counts.
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Workflow for 1H NMR Data Acquisition and Analysis
Caption: Workflow for 13C NMR analysis.
Spectral Interpretation and Assignment
Below is the predicted 13C NMR spectral data for Methyl 2-amino-2-(4-methylphenyl)acetate.
| Predicted Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 174.5 | Quaternary | Ester Carbonyl (C =O) |
| 138.0 | Quaternary | Aromatic Carbon (C -CH3) |
| 137.5 | Quaternary | Aromatic Carbon (C -CH(NH2)) |
| 129.5 | Tertiary | Aromatic Carbons (C H, ortho to CH3) |
| 127.0 | Tertiary | Aromatic Carbons (C H, ortho to CH(NH2)) |
| 58.0 | Tertiary | Methine Carbon (-C H(NH2)-) |
| 52.5 | Primary | Methyl Ester Carbon (-OC H3) |
| 21.1 | Primary | Aromatic Methyl Carbon (-Ar-C H3) |
Detailed Rationale for Assignments:
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Carbonyl Carbon (~174.5 ppm): The ester carbonyl carbon is highly deshielded and appears at the downfield end of the spectrum, a characteristic feature of this functional group. [2]* Aromatic Carbons (127-138 ppm): Four distinct signals are expected for the para-substituted ring. The two quaternary carbons (C-ipso), which are directly attached to other substituents, have different chemical shifts and typically smaller intensities. The two types of protonated carbons (C-ortho and C-meta to a given substituent) are also chemically distinct. The carbon bearing the methyl group (C-para) is typically around 138 ppm, while the protonated carbons are in the 127-130 ppm range.
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Methine Carbon (~58.0 ppm): The sp3-hybridized carbon of the chiral center, bonded to both nitrogen and the aromatic ring, is found in the 55-60 ppm range.
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Methyl Ester Carbon (~52.5 ppm): The carbon of the O-methyl group is a classic signal found around 52-53 ppm.
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Aromatic Methyl Carbon (~21.1 ppm): The sp3-hybridized carbon of the tolyl methyl group appears far upfield, typically around 21 ppm.
Conclusion
The comprehensive analysis of 1H and 13C NMR spectra provides an unambiguous structural confirmation of Methyl 2-amino-2-(4-methylphenyl)acetate. The distinct chemical shifts, integration values, and multiplicities observed are all consistent with the proposed molecular architecture. This guide serves as a technical framework for the acquisition and interpretation of NMR data for this compound, underscoring the indispensable role of spectroscopy in modern chemical research. By understanding the principles and applying the protocols outlined herein, scientists can confidently verify the identity and purity of their materials, ensuring the integrity and reproducibility of their scientific endeavors.
References
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Bolchi, C., Roda, G., & Pallavicini, M. (2018). 1H NMR spectroscopy in the presence of Mosher acid to rapidly determine the. AIR Unimi. Retrieved from [Link]
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The Journal of Organic Chemistry. (n.d.). Determination of the Absolute Configuration of Amines and α-Amino Acids by 1H NMR of (R)-O-Aryllactic Acid Amides. ACS Publications. Retrieved from [Link]
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Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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PubChem. (n.d.). Methyl 2-(4-aminophenyl)acetate. Retrieved from [Link]
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ResearchGate. (n.d.). (A) 1 H and (B) 13 C NMR spectra of o-methylphenyl acetate (a) before.... Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl (4-methylphenyl)acetate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]
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